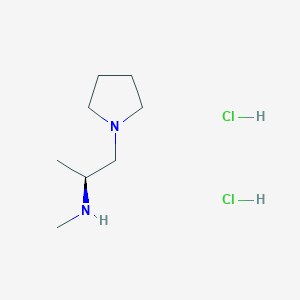
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride typically involves the reaction of pyrrolidine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
化学反応の分析
Types of Reactions
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds. These products have diverse applications in various fields, including pharmaceuticals and materials science.
科学的研究の応用
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies related to neurotransmitter systems and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the nervous system, modulating neurotransmitter release and receptor activity. This interaction affects various physiological processes, making the compound valuable for studying neurological functions and developing therapeutic agents.
類似化合物との比較
Similar Compounds
- (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
- 2-methyl-1-(pyrrolidin-1-yl)propan-2-amine
Uniqueness
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-aminedihydrochloride is unique due to its specific structural features and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it a valuable compound for targeted research and applications.
生物活性
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological effects, including its role as a psychoactive substance.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₀Cl₂N₂ |
| Molecular Weight | 215.16 g/mol |
| CAS Number | 1416444-94-4 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). As a derivative of pyrrolidine, it is believed to act on neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction can lead to stimulant effects similar to other amphetamines.
Pharmacological Effects
- Stimulant Activity : Research indicates that compounds in this class exhibit stimulant properties, which may result in increased alertness and energy levels. This effect is mediated through the release of catecholamines in the brain.
- Antimicrobial Properties : Some studies have explored the antimicrobial potential of pyrrolidine derivatives. For instance, derivatives with similar structures have shown activity against multidrug-resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .
- Anticancer Activity : Preliminary studies have suggested that certain pyrrolidine derivatives can inhibit cancer cell growth. For example, compounds structurally related to (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine have demonstrated cytotoxic effects against various cancer cell lines, including lung adenocarcinoma cells (A549) and others .
Study on Anticancer Properties
A study published in MDPI evaluated the anticancer activity of several pyrrolidine derivatives, including (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amines. The findings indicated that these compounds could significantly reduce cell viability in A549 cells when treated at concentrations around 100 µM for 24 hours. The results were compared against standard chemotherapeutic agents like cisplatin, showing promising potential for further development as anticancer agents .
Antimicrobial Activity Assessment
Another research effort focused on the antimicrobial efficacy of pyrrolidine derivatives against resistant bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against Staphylococcus aureus strains resistant to conventional treatments. This highlights the potential for developing new antimicrobial therapies based on these compounds .
特性
分子式 |
C8H20Cl2N2 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC名 |
(2S)-N-methyl-1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(9-2)7-10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChIキー |
TZZAKKXARRUWGD-JZGIKJSDSA-N |
異性体SMILES |
C[C@@H](CN1CCCC1)NC.Cl.Cl |
正規SMILES |
CC(CN1CCCC1)NC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















